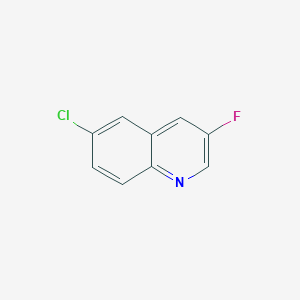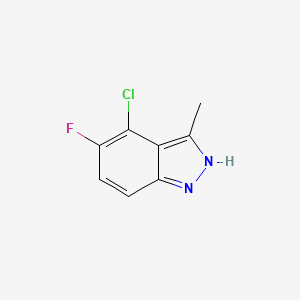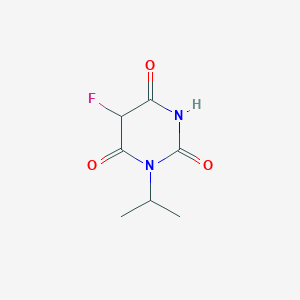
1-Chloro-2-cyanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-cyanonaphthalene is an organic compound with the molecular formula C11H6ClN It is a derivative of naphthalene, where a chlorine atom and a cyano group are substituted at the first and second positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyanonaphthalene can be synthesized through several methods. One common approach involves the chlorination of 2-cyanonaphthalene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-cyanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products:
Substitution: Products include 1-amino-2-cyanonaphthalene or 1-thio-2-cyanonaphthalene.
Reduction: The major product is 1-chloro-2-aminonaphthalene.
Oxidation: The major product is 1-chloro-2-naphthoic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-cyanonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving cyano and chloro groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-chloro-2-cyanonaphthalene exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the chlorine atom can influence the compound’s reactivity through inductive and mesomeric effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-naphthol: Similar in structure but with a hydroxyl group instead of a cyano group.
2-Chloro-1-cyanonaphthalene: The positions of the chlorine and cyano groups are reversed.
1-Bromo-2-cyanonaphthalene: Bromine replaces chlorine, affecting reactivity and properties.
Uniqueness: 1-Chloro-2-cyanonaphthalene is unique due to the specific positioning of the chlorine and cyano groups, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
52449-78-2 |
|---|---|
Molekularformel |
C11H6ClN |
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
1-chloronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H |
InChI-Schlüssel |
UWPBZQSTQOKGLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)








![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)


